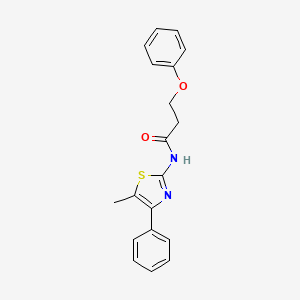

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-14-18(15-8-4-2-5-9-15)21-19(24-14)20-17(22)12-13-23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJSOABSBYJZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)CCOC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with 3-phenoxypropanoic acid or its derivatives under appropriate conditions. The reaction may be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxy group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: For studying the interactions with biological macromolecules and as a probe for biochemical assays.

Medicine: Potential therapeutic applications due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs from , and :

*Inferred from structural similarity to compounds.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 8h () increases melting point (158–159°C) due to enhanced dipole interactions, whereas the methyl group in 8e lowers it (117–118°C) . The target’s phenoxy group may reduce crystallinity compared to sulfanyl analogs.

- Lipophilicity: The phenoxy group in the target compound likely confers higher logP values than sulfanyl or oxadiazole derivatives, favoring membrane permeability .

- Steric Effects : The 4-phenyl substitution on the thiazole ring in the target compound may hinder rotational freedom compared to smaller substituents (e.g., methyl in 8g) .

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 306.41 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-4-phenylthiazole with 3-phenoxypropanoyl chloride in the presence of a base. This method allows for the formation of the amide bond crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response : By reducing cytokine release, it modulates the immune response effectively.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated that this compound was one of the most effective against resistant strains of bacteria, highlighting its potential for further development as a therapeutic agent . -

Case Study on Anti-inflammatory Effects :

In a preclinical model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between thiazole-amine precursors and functionalized propanamide derivatives. For example, nucleophilic substitution of 3-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide with phenoxide ions in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 60–80°C yields the target compound. Reaction monitoring via TLC and purification via silica gel chromatography (e.g., 98% DCM/2% MeOH) ensures purity .

Q. How can crystallographic data validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software (e.g., SHELX-97) provides precise bond lengths, angles, and torsion angles. For thiazole derivatives, monoclinic or orthorhombic crystal systems (e.g., P21/c) are common. Hydrogen bonding networks (e.g., N–H⋯O interactions) can stabilize the crystal lattice, as seen in analogous thiazole-urea structures .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring (C=N, ~1500–1600 cm⁻¹) vibrations.

- NMR : ¹H NMR reveals phenoxy protons (δ 6.8–7.4 ppm) and thiazole methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms the propanamide backbone (C=O at ~170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₂O₂S: 351.1174).

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices. Multiwfn visualizes electron localization functions (ELF) to identify nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient nature may drive interactions with biological targets .

Q. What strategies resolve discrepancies between predicted bioactivity and experimental results?

- Methodological Answer : If in vitro assays show lower activity than computational docking (e.g., Autodock Vina), perform SC-XRD of the compound bound to its target (e.g., enzyme active site). Compare observed binding modes (e.g., hydrogen bonds, π-π stacking) with docking poses. Adjust force field parameters or use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility .

Q. How does structural modification of the phenoxy or thiazole groups affect its pharmacological profile?

- Methodological Answer : Synthesize analogs with substituents on the phenoxy ring (e.g., electron-withdrawing -NO₂ or bulky -CF₃) and evaluate via structure-activity relationship (SAR) studies. Use in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate results with steric/electronic parameters (e.g., Hammett constants, logP). For instance, fluorinated analogs may enhance metabolic stability .

Q. What role do non-covalent interactions play in its supramolecular assembly?

- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π, van der Waals). In crystal packing, thiazole rings often form slipped-parallel π-stacking, while propanamide chains participate in hydrogen-bonded networks. These features influence solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.